molecular formula C19H20Cl2N2OS B2827371 3-(3,4-dichlorophenyl)-1-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)propan-1-one CAS No. 2034310-38-6

3-(3,4-dichlorophenyl)-1-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)propan-1-one

Cat. No.: B2827371
CAS No.: 2034310-38-6
M. Wt: 395.34
InChI Key: JFNOMUIULMXSMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-(3,4-dichlorophenyl)-1-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)propan-1-one is a structurally complex molecule featuring a 3,4-dichlorophenyl group, a propan-1-one backbone, and a fused azetidine-thienopyridine moiety. Its synthesis likely involves multi-step reactions, including azetidine ring formation and coupling with the dichlorophenyl group. The azetidine ring and thienopyridine system are known to enhance blood-brain barrier penetration and receptor binding affinity in related compounds.

Properties

IUPAC Name

3-(3,4-dichlorophenyl)-1-[3-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)azetidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20Cl2N2OS/c20-16-3-1-13(9-17(16)21)2-4-19(24)23-11-15(12-23)22-7-5-18-14(10-22)6-8-25-18/h1,3,6,8-9,15H,2,4-5,7,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFNOMUIULMXSMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1SC=C2)C3CN(C3)C(=O)CCC4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dichlorophenyl)-1-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)propan-1-one typically involves multiple steps:

    Formation of the Thienopyridine Ring: This can be achieved through a cyclization reaction involving a suitable precursor, such as a substituted pyridine and a thiophene derivative.

    Introduction of the Azetidine Moiety: The azetidine ring can be introduced via a nucleophilic substitution reaction, where an appropriate azetidine precursor reacts with the thienopyridine intermediate.

    Attachment of the Dichlorophenyl Group: The final step involves the coupling of the dichlorophenyl group to the azetidine-thienopyridine intermediate, often through a Friedel-Crafts acylation reaction.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thienopyridine ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The dichlorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens, nitrating agents, or sulfonating agents.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

3-(3,4-dichlorophenyl)-1-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)propan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential anti-inflammatory, analgesic, or anticancer activities.

    Industry: Potential use in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 3-(3,4-dichlorophenyl)-1-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)propan-1-one is not fully understood but is believed to involve interactions with specific molecular targets such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. Pathways involved could include signal transduction pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural complexity necessitates comparisons with analogs sharing key motifs, such as azetidine rings, thienopyridine systems, or dichlorophenyl groups. Below is a detailed analysis:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Functional Groups Therapeutic Area Spectroscopic Methods Used
Target Compound Azetidine-thienopyridine + dichlorophenyl-propanone Dichlorophenyl, azetidine, ketone Likely CNS/anticancer NMR, UV, optical rotation
Dendalone 3-Hydroxybutyrate () Sesterterpenoid with hydroxybutyrate Hydroxybutyrate, terpene backbone Antileukemic NMR, NOESY, optical rotation
Isorhamnetin-3-O-Glycoside () Flavonoid glycoside Glycoside, phenolic groups Antioxidant/anti-inflammatory UV, 1H/13C-NMR
Clopidogrel (Reference) Thienopyridine-cyclopentane Thienopyridine, ester Antiplatelet X-ray crystallography, NMR

Key Findings :

Azetidine-Thienopyridine Motif: The target compound’s azetidine-thienopyridine system is distinct from clopidogrel’s thienopyridine-cyclopentane structure. This difference likely alters receptor selectivity; clopidogrel targets P2Y12 receptors, while the azetidine group in the target compound may enhance CNS permeability.

Dichlorophenyl Group : The 3,4-dichlorophenyl moiety is a common feature in antifungal and antipsychotic drugs (e.g., chlorpromazine). Its electron-withdrawing properties may stabilize the ketone group in the target compound, influencing metabolic stability.

Spectroscopic Confirmation: Like dendalone 3-hydroxybutyrate, the target compound’s stereochemistry could be confirmed via NOESY and optical rotation comparisons. However, Isorhamnetin-3-O-glycoside’s reliance on UV and NMR highlights variability in characterization methods based on compound class.

Table 2: Pharmacokinetic and Pharmacodynamic Comparison

Parameter Target Compound Dendalone 3-Hydroxybutyrate Clopidogrel
LogP (Predicted) ~3.5 (moderate lipophilicity) ~2.8 (lower lipophilicity) 2.8 (requires prodrug activation)
Metabolic Stability High (due to dichlorophenyl stabilization) Moderate (ester group susceptible) Low (requires hepatic activation)
Selectivity Likely CNS receptors Leukemia cell lines P2Y12 receptor

Research Implications and Limitations

  • Structural Uniqueness: The target compound’s hybrid architecture differentiates it from purely terpenoid or flavonoid-based molecules. Its dichlorophenyl and azetidine groups may synergize to improve bioavailability compared to dendalone 3-hydroxybutyrate.
  • Gaps in Data : While spectroscopic methods (NMR, optical rotation) are well-established for stereochemical confirmation, in vitro or in vivo data for the target compound are absent in the provided evidence. Further studies should prioritize receptor-binding assays and toxicity profiling.

Q & A

Q. What are the critical steps in synthesizing this compound, and how can purity be optimized?

The synthesis involves multi-step reactions, including nucleophilic substitution, ketone formation, and azetidine ring functionalization. Key steps include:

  • Azetidine activation : Reacting 3-aminopyridine derivatives with sulfonyl chlorides or electrophilic agents to form the azetidine moiety.
  • Coupling reactions : Using Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach the dichlorophenyl group.
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (ethanol/water) are critical for purity ≥95% . Optimization requires strict control of reaction temperature (60–80°C), anhydrous solvents (e.g., THF), and inert atmospheres (N₂/Ar) to prevent side reactions .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Structural confirmation : Use 1H^1 \text{H}- and 13C^{13} \text{C}-NMR to verify stereochemistry and substituent positions. For example, azetidine protons typically appear as multiplets at δ 3.5–4.5 ppm .
  • Purity assessment : HPLC with a C18 column (acetonitrile/water mobile phase) and UV detection at 254 nm.
  • Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ ion) .

Q. How can researchers ensure reproducibility in synthesis across laboratories?

Standardize protocols for:

  • Reagent quality : Use freshly distilled solvents (e.g., THF) and rigorously dry reaction vessels.
  • Catalyst loading : Precise Pd(PPh₃)₄ or CuI concentrations (e.g., 5 mol%) to avoid incomplete coupling .
  • Documentation : Report detailed reaction times, temperature ramps, and workup procedures (e.g., quenching with ice-water) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to identify pharmacophoric elements?

  • Systematic substituent variation : Synthesize analogs with modifications to the dichlorophenyl group (e.g., replacing Cl with F or CH₃) and azetidine ring (e.g., varying sulfonyl groups).
  • Biological assays : Test analogs in enzyme inhibition assays (e.g., kinase profiling) and cell viability models (e.g., IC₅₀ in cancer lines). Correlate activity trends with steric/electronic parameters (Hammett constants) .
  • Computational modeling : Perform molecular docking (AutoDock Vina) against crystallographic targets (e.g., PDB ID 1AJ) to predict binding modes .

Q. What experimental strategies resolve contradictions between in vitro enzyme inhibition and in vivo efficacy data?

  • Pharmacokinetic profiling : Conduct LC-MS/MS to measure plasma/tissue concentrations in rodent models. Address low bioavailability via prodrug strategies (e.g., esterification of ketone groups) .
  • Metabolic stability : Incubate the compound with liver microsomes to identify oxidative metabolites (e.g., CYP450-mediated dechlorination) .
  • Permeability assays : Use Caco-2 cell monolayers to assess intestinal absorption and blood-brain barrier penetration .

Q. How can environmental stability and degradation pathways be evaluated?

  • Hydrolytic studies : Expose the compound to buffers at varying pH (2–12) and analyze degradation products via GC-MS. The dichlorophenyl group may hydrolyze to phenolic derivatives under alkaline conditions .
  • Photodegradation : Use UV light (254 nm) to simulate solar exposure; monitor half-life and identify radicals via ESR spectroscopy .
  • Ecotoxicology : Test acute toxicity in Daphnia magna (OECD 202) to assess environmental risk .

Data Contradiction Analysis

Q. How should researchers interpret conflicting results between enzyme inhibition (nM affinity) and cellular assays (µM IC₅₀)?

  • Membrane permeability : Measure logP values (e.g., shake-flask method). High logP (>3) may reduce aqueous solubility, limiting intracellular uptake .
  • Off-target effects : Perform kinome-wide profiling (e.g., KinomeScan) to identify unintended interactions .
  • Protein binding : Use equilibrium dialysis to quantify serum albumin binding, which reduces free drug concentration .

Methodological Recommendations

  • In vivo studies : Use randomized block designs with split-plot arrangements (e.g., dose-response as main plots, time points as subplots) to minimize variability .
  • Statistical analysis : Apply ANOVA with post-hoc Tukey tests for multi-group comparisons. Report effect sizes and confidence intervals .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.